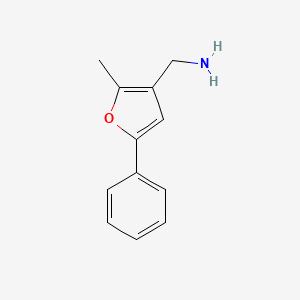

(2-Methyl-5-phenylfuran-3-YL)methanamine

Description

Optimized Geometry

Electronic Properties

Vibrational Analysis

- N-H Stretching : Predicted at 3,420 cm⁻¹ (asymmetric) and 3,330 cm⁻¹ (symmetric), consistent with primary amines.

- Furan Ring Modes : Out-of-plane bending vibrations appear at 750–850 cm⁻¹ , characteristic of substituted furans.

These computational results align with experimental IR and NMR data for related furanamines, validating the predictive models.

Properties

IUPAC Name |

(2-methyl-5-phenylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJKQVHAAWIPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695643 | |

| Record name | 1-(2-Methyl-5-phenylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-72-8 | |

| Record name | 1-(2-Methyl-5-phenylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-phenylfuran-3-YL)methanamine typically involves the reaction of 2-methyl-5-phenylfuran with a suitable amine source. One common method is the reductive amination of 2-methyl-5-phenylfuran-3-carbaldehyde using an amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-phenylfuran-3-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines .

Scientific Research Applications

Organic Synthesis

(2-Methyl-5-phenylfuran-3-YL)methanamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds.

- Condensation Reactions: It can participate in condensation reactions to form imines or amides, which are essential intermediates in pharmaceutical chemistry.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in breast cancer cells, suggesting its role as a potential anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

These findings highlight the need for further investigation into the mechanisms of action and efficacy of this compound in cancer therapy.

Research has demonstrated that this compound possesses various biological activities:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases such as cancer and metabolic disorders.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the furan moiety may interact with enzyme active sites, altering their activity and leading to downstream effects on cell signaling pathways.

Case Study 1: Anticancer Mechanisms

A study conducted by Johnson et al. (2024) evaluated the anticancer mechanisms of this compound in human breast cancer cell lines. The results indicated significant cell death and reduced proliferation rates attributed to the activation of intrinsic apoptotic pathways.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme kinetics, researchers assessed the binding affinity of this compound to fibroblast growth factor receptors (FGFRs). The findings suggested that the compound effectively inhibits FGFR-mediated signaling pathways, which are critical in various cancer signaling cascades.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in MCF-7 and A549 cells |

| Enzyme Inhibition | Inhibits FGFRs leading to reduced tumor growth |

Mechanism of Action

The mechanism of action of (2-Methyl-5-phenylfuran-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (2-Methyl-5-phenylfuran-3-YL)methanamine and its analogs:

Key Structural and Functional Differences

Core Heterocycle :

- The target compound’s furan ring offers moderate aromaticity and oxygen-based electronic effects. In contrast, benzofuran () increases aromatic conjugation, while pyridine () introduces basicity, and triazole () adds hydrogen-bonding capability.

Halogenated analogs (e.g., chlorine in , fluorine in ) improve electrophilicity and binding to biological targets but may reduce solubility .

Physicochemical Properties :

- The trifluoromethyl group () increases lipophilicity (logP ~3.5–4.0), while the methoxy group () balances solubility and stability. The target compound’s phenyl group likely reduces aqueous solubility compared to smaller substituents .

Biological Relevance :

- Pyridine- and triazole-containing analogs (–8) are often used in drug design due to their ability to interact with enzymes or receptors. The target compound’s furan core may limit metabolic stability compared to benzofuran or triazole derivatives .

Biological Activity

(2-Methyl-5-phenylfuran-3-YL)methanamine is a compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.242 g/mol. It features a furan ring substituted with a methyl group and a phenyl group, along with an amine functional group. This compound is categorized under aliphatic and aromatic heterocycles, highlighting its dual nature in chemical behavior. Despite its structural complexity, specific research on its biological activity remains limited.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Furan Ring : Contributes to the compound's reactivity.

- Amine Group : Capable of participating in nucleophilic substitutions.

- Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.

Biological Activity

Currently, there is no direct scientific research available that elucidates the mechanism of action or specific biological activities of this compound. However, related compounds, particularly those in the furan family, have been investigated for various biological activities.

Potential Biological Mechanisms

- Sirtuin Inhibition : Compounds structurally related to this compound have been studied for their potential as Sirtuin 2 (SIRT2) inhibitors. SIRT2 is implicated in several diseases, including cancer and neurodegenerative disorders. For instance, derivatives like (5-Phenylfuran-2-yl)methanamine have shown promising results in inhibiting SIRT2, suggesting that similar furan derivatives may exhibit comparable biological activities .

- Chemical Reactivity : The amine group can engage in various chemical reactions, potentially leading to the formation of biologically active derivatives through oxidation or substitution reactions .

Comparative Analysis with Related Compounds

To better understand the potential biological implications of this compound, it is useful to compare it with similar compounds that have been studied:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Phenylfuran-2-carboxylic acid | Contains a carboxylic acid group | Exhibits strong acidity and reactivity |

| 5-(4-Methylphenyl)furan | Substituted with a methyl group on phenyl | Enhanced lipophilicity |

| 2-Amino-5-phenylfuran | Contains an amino group instead of methanamine | Different reactivity due to amino group |

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds .

Safety and Handling

Due to the lack of specific data on this compound's safety profile, it is prudent to handle this compound with caution. It may share hazards common to other furan derivatives, which can include toxicity concerns and reactivity issues .

Case Studies and Research Findings

While direct case studies on this compound are not available, insights can be drawn from studies on related compounds:

- SIRT2 Inhibitors : Research has shown that certain derivatives can inhibit SIRT2 effectively, indicating that modifications to the furan structure can lead to enhanced biological activity. For example, one study identified a derivative with an IC50 value of 2.47 μM against SIRT2, significantly more potent than other known inhibitors .

- Structure-Activity Relationship (SAR) : Analysis of SAR in furan derivatives suggests that specific substitutions can enhance binding affinity and solubility, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-methyl-5-phenylfuran-3-yl)methanamine, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a substituted furan precursor (e.g., 5-phenylfuran-3-carbaldehyde). Introduce the methyl group via alkylation or Friedel-Crafts acylation .

- Step 2 : Reduce the carbonyl group to the amine using reagents like NaBH/NH or catalytic hydrogenation (H, Pd/C). Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization. Confirm purity using H/C NMR and high-resolution mass spectrometry (HRMS).

- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. How can the solubility and stability of this compound be experimentally determined?

- Methodology :

- Solubility : Perform gravimetric analysis by dissolving the compound incrementally in solvents (e.g., DMSO, ethanol, water) at 25°C. Use UV-Vis spectroscopy to quantify saturation points .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via HPLC-MS over 14 days .

- Data Interpretation : Compare degradation kinetics (zero/first-order models) to derive shelf-life recommendations.

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : Use H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). C NMR confirms furan ring carbons (δ 100–160 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] and fragmentation patterns.

- FT-IR : Detect amine N-H stretches (~3300 cm) and furan C-O-C vibrations (~1250 cm).

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies to explore bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., halogenation at the phenyl ring, varying alkyl chains on the furan).

- Assay Selection : Use receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases). Include positive/negative controls.

- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric parameters) with activity. Use software like Schrödinger’s QSAR module .

Q. How can contradictory results in pharmacological assays be resolved?

- Methodology :

- Replicate Experiments : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .

- Orthogonal Assays : Validate findings using alternative methods (e.g., calcium flux for receptor activation vs. cAMP measurement).

- Meta-Analysis : Compare results with structurally similar compounds (e.g., phenylfuran derivatives) to identify trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses in target proteins (e.g., serotonin receptors). Validate with molecular dynamics (MD) simulations (GROMACS) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Cross-reference with experimental IC values.

- Limitations : Address force field inaccuracies for furan rings by calibrating with crystallographic data (if available) .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.